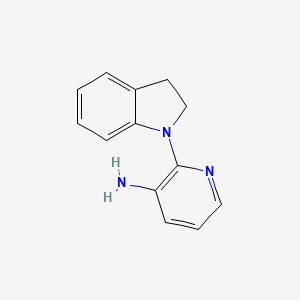

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine

描述

Introduction

Historical Context of Indole Derivatives in Medicinal Chemistry

Indole derivatives have played a transformative role in drug development since the mid-19th century. The isolation of indole from indigo dye by Adolf von Baeyer in 1866 marked the beginning of its exploration in organic chemistry. Early discoveries, such as the antihypertensive alkaloid reserpine from Rauwolfia serpentina in the 1950s, demonstrated the therapeutic potential of indole-based structures. The indole scaffold’s prevalence in essential biomolecules—including serotonin (5-hydroxytryptamine) and melatonin—further cemented its biological relevance. Serotonin’s role in regulating mood and appetite, mediated through its indole moiety, inspired the development of psychiatric medications like vilazodone, a selective serotonin reuptake inhibitor. Similarly, melatonin’s indole structure underpins its function in circadian rhythm regulation.

The 20th century saw indole derivatives emerge as critical tools in oncology. Drugs such as sunitinib, a tyrosine kinase inhibitor approved for renal cell carcinoma, exemplify indole’s adaptability in targeting cancer pathways. Anti-inflammatory agents like indomethacin further showcased indole’s versatility, inhibiting cyclooxygenase enzymes to reduce pain and inflammation. These milestones established indole as a privileged scaffold in medicinal chemistry, capable of addressing multifaceted healthcare challenges.

Significance of Pyridinylindole Hybrid Structures

Pyridinylindole hybrids, such as 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine, merge two heterocyclic systems with distinct electronic and steric properties. The indole ring contributes aromaticity and hydrogen-bonding capabilities, while the pyridine moiety introduces a nitrogen atom capable of enhancing solubility and participating in coordination chemistry. This synergy creates molecules with improved pharmacokinetic profiles and target selectivity.

For instance, the pyridine ring’s electron-deficient nature can modulate electron distribution across the hybrid structure, influencing interactions with enzymatic active sites. Such hybrids have shown promise in targeting kinases—a class of enzymes critical in cancer progression—by occupying both hydrophobic and hydrophilic regions of the ATP-binding pocket. Additionally, the planar geometry of these hybrids facilitates intercalation into DNA or protein structures, a feature exploited in antiviral and antimicrobial drug design.

Research Evolution and Current Scientific Interest

Over the past decade, research on pyridinylindole hybrids has accelerated, driven by advances in synthetic organic chemistry and computational modeling. The Fischer indole synthesis, a classical method involving the cyclization of phenylhydrazines with carbonyl compounds, remains a cornerstone for constructing indole cores. Modern adaptations, such as microwave-assisted and catalyst-free protocols, have improved yields and reduced reaction times for complex hybrids.

Recent studies emphasize structure-activity relationship (SAR) analyses to optimize hybrid structures. For example, introducing electron-withdrawing groups to the pyridine ring has been shown to enhance binding affinity for kinase targets, while substituents on the indole nitrogen can improve metabolic stability. Computational docking studies further guide the rational design of hybrids, predicting interactions with biological targets like tubulin or serotonin receptors. Current investigations extend beyond therapeutic applications, exploring these compounds’ roles in materials science and catalysis.

Importance in Heterocyclic Chemistry Research

Heterocyclic chemistry thrives on the synthesis and functionalization of ring systems containing multiple heteroatoms. Pyridinylindole hybrids exemplify this principle, combining nitrogen atoms from both indole and pyridine rings. Their synthesis often involves multicomponent reactions or cross-coupling strategies, pushing the boundaries of bond-forming methodologies.

The Reissert indole synthesis, which employs nitration and reduction steps to construct indole derivatives, has been adapted to generate pyridinylindole frameworks with regioselective control. Such methodologies enable the precise installation of functional groups, critical for tuning electronic properties and bioavailability. Furthermore, the development of green synthesis routes—using water as a solvent or recyclable catalysts—aligns with sustainable chemistry goals while producing these hybrids.

Table 1. Representative Indole-Based Hybrid Structures and Their Therapeutic Applications

| Hybrid Structure | Therapeutic Area | Key Biological Target |

|---|---|---|

| Pyridinylindole derivatives | Oncology | Tubulin, Tyrosine kinases |

| Indole-carbazole hybrids | Neurodegenerative diseases | Amyloid-beta aggregates |

| Indole-quinoline hybrids | Infectious diseases | DNA gyrase, Topoisomerase IV |

This table illustrates the diversity of indole hybrids in addressing complex diseases. Pyridinylindole derivatives, in particular, leverage dual heterocyclic motifs to enhance target engagement and pharmacokinetic properties.

The compound 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine epitomizes the innovative fusion of indole and pyridine chemistries. Its development reflects broader trends in drug discovery, where hybrid structures are engineered to overcome limitations of single-scaffold compounds. As synthetic methodologies advance and biological insights deepen, this compound class is poised to contribute significantly to therapeutics and beyond. Future research will likely explore its applications in photopharmacology and targeted drug delivery, further solidifying its role in heterocyclic chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRTPZZCMCRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: Conversion of the indole ring to oxindole derivatives.

Reduction: Reduction of functional groups in the indole ring using boron hydrides.

Substitution: Electrophilic substitution reactions due to the presence of π-electrons in the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: 2,3-Dihydroindole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学研究应用

Chemistry

In synthetic chemistry, 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:

- Oxidation : Producing oxindole derivatives.

- Reduction : Yielding 2,3-dihydroindole derivatives.

- Substitution : Facilitating electrophilic substitution reactions due to the presence of π-electrons in the indole ring.

These reactions are vital for developing new compounds with potential pharmaceutical applications.

Research has highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties, especially against resistant strains like MRSA.

- MIC Values :

Bacterial Strain MIC (μg/mL) Staphylococcus aureus (ATCC 25923) 3.90 Staphylococcus aureus (MRSA) <1 Escherichia coli TBD

-

Anti-inflammatory Activity :

- Studies show that it inhibits cyclooxygenase (COX) enzymes critical in the inflammatory response. The IC50 values for COX inhibition are comparable to standard anti-inflammatory drugs, indicating potential therapeutic use in treating inflammatory conditions.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels through monoamine oxidase (MAO) inhibition. The IC50 values for MAO inhibition have shown high potency in nanomolar ranges.

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

- Antimicrobial Efficacy : A study assessing various indole derivatives demonstrated that 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine showed superior activity against MRSA compared to other tested compounds.

- Neuroprotective Studies : Research indicates that this compound may modulate neurotransmitter levels effectively, suggesting its potential use in treating neurodegenerative diseases.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroindole and Pyridine Moieties

A key structural distinction among analogs lies in the substitution pattern of the dihydroindole and pyridine rings, as well as the nature of the linker between them.

Key Observations :

- Linker Effects : Compounds with flexible linkers (e.g., propyl or ethyl groups) may exhibit improved bioavailability but reduced target specificity compared to direct linkages .

- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, a critical factor for in vivo efficacy .

Fused Pyridoindole Derivatives

Compounds like 1-methyl-5H-pyrido[4,3-b]indol-3-amine () feature a rigid fused-ring system, contrasting with the non-fused dihydroindole-pyridine structure of the target compound.

Sulfur-Containing Analogues

Sulfinyl and sulfonyl derivatives (e.g., 12t and 12u in –4) exhibit distinct electronic profiles due to electron-withdrawing sulfur groups. These compounds are often potent enzyme inhibitors (e.g., 15-prostaglandin dehydrogenase inhibitors), suggesting that the target compound’s amine group could be optimized by introducing sulfur-based substituents for enhanced activity .

Physicochemical Comparison

生物活性

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of indole and pyridine, which are known for their significant roles in various biological processes. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of an indole moiety fused with a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Staphylococcus aureus (MRSA) | <1 |

| Escherichia coli | TBD |

These results suggest a promising potential for this compound in treating infections caused by resistant bacterial strains, particularly MRSA .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent .

The biological activity of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in neurotransmission and inflammation, influencing pathways associated with pain and infection.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes like COX and potentially monoamine oxidase (MAO), which are involved in metabolic processes related to inflammation and neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : In a study assessing various indole derivatives, 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine showed superior activity against MRSA compared to other tested compounds .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels through MAO inhibition. The IC50 values for MAO inhibition were reported in the nanomolar range, indicating high potency .

常见问题

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine?

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

- Catalytic cross-coupling : Use of palladium or copper catalysts (e.g., copper bromide) in solvents like dimethylformamide (DMF) or toluene under inert atmospheres .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the compound, with yields optimized via reaction time and temperature adjustments .

- Microwave-assisted synthesis : Accelerated reaction rates for intermediates like halogenated precursors, as demonstrated for structurally related pyridin-3-amine derivatives .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the indole-pyridine linkage and substituent positions (e.g., δ 8.87 ppm for pyridine protons in analogs) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity by monitoring elution profiles under standardized conditions .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicity data for related indole-pyridine compounds are incomplete .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Substituent variation : Modify the indole ring (e.g., introduce methyl or methoxy groups) and pyridine positions to assess impacts on bioactivity. Compare analogs like N-[2-(5-methoxyindolyl)ethyl]-N-(pyridinylmethyl)amine .

- Biological assays : Test modified derivatives in cancer cell lines (e.g., MTT assays) or antimicrobial screens to correlate structural changes with potency .

- Computational modeling : Use QSAR models to predict activity trends based on electronic or steric parameters .

Q. What methodologies are effective for identifying biological targets and mechanistic pathways?

- Molecular docking : Screen against protein databases (e.g., kinases, GPCRs) to predict binding affinities. For example, imidazo[4,5-b]pyridine analogs target enzymes like tyrosine kinases .

- Enzyme inhibition assays : Measure IC values for candidate targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

- Transcriptomic profiling : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment in cell models .

Q. How can conflicting bioactivity data across studies be resolved?

- Purity validation : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual solvents or side products) .

- Assay standardization : Replicate experiments under consistent conditions (e.g., cell passage number, serum concentration) .

- Orthogonal assays : Confirm results using multiple methods (e.g., flow cytometry for apoptosis and Western blot for caspase activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。